molecular formula C56H80O2 B13404245 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B13404245
M. Wt: 785.2 g/mol
InChI Key: WCRXHNIUHQUASO-UHFFFAOYSA-N
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Description

This compound is a naphthoquinone derivative featuring a polyisoprenoid side chain. Its structure comprises a 1,4-dihydronaphthalene-1,4-dione core substituted with a methyl group at position 2 and a highly branched, unsaturated C36 chain at position 2. The side chain contains nine conjugated double bonds (all in E configuration) and nine methyl substituents, conferring significant hydrophobicity and structural rigidity . This compound is structurally analogous to ubiquinones (CoQ10) and plastoquinones but differs in the length of the isoprenoid tail and substitution pattern on the quinone core .

Properties

IUPAC Name

2-methyl-3-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXHNIUHQUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Naphthoquinone Core

The core structure, 1,4-dihydronaphthalene-1,4-dione , can be synthesized via:

Alkyl Chain Construction

The extensive polyene chain with multiple (2E) configurations is typically assembled via:

  • Wittig reactions : Using phosphonium ylides with aldehyde or ketone intermediates to form the conjugated double bonds with E-configuration.
  • Horner–Wadsworth–Emmons reactions : For better stereocontrol over the olefins, employing phosphonate esters and aldehydes.

Numerical data from related compounds indicate that the olefins are introduced sequentially, with stereoselectivity maintained through reaction conditions such as low temperature and choice of solvents.

Side Chain Functionalization

The terminal chain, featuring methyl substitutions and specific stereochemistry, is introduced via:

  • Alkylation reactions : Using methyl iodide or methyl bromide in the presence of bases such as potassium carbonate.
  • Selective methylation : To ensure the nonamethyl pattern, methyl groups are added at specific positions using methylating agents under controlled conditions.

Final Oxidation and Purification

The final steps involve:

Notes on Reaction Conditions and Stereochemistry

  • Maintaining the (2E) configuration across the polyene chain requires low-temperature conditions, typically around -78°C to 0°C, during olefination.
  • Use of non-stoichiometric amounts of reagents and inert atmospheres (nitrogen or argon) minimizes isomerization.
  • Protecting groups are employed during multi-step synthesis to prevent unwanted side reactions, especially on the quinone core and methyl groups.

Summary of Research Findings and Data Tables

Step Reagents Conditions Purpose References
Core synthesis Quinone precursors Oxidation (K2Cr2O7, DDQ) Form dihydronaphthalene-1,4-dione ,
Chain elongation Phosphonium salts / Phosphonates Wittig or HWE, low temperature Introduce conjugated polyene chain ,
Alkylation Methyl iodide / Bromide K2CO3, DMF, reflux Attach methyl groups at specific sites ,
Stereoselective olefination Wittig reagents -78°C to 0°C Control E/Z configuration ,
Final oxidation Potassium dichromate Reflux Convert dihydroquinone to quinone ,

Notes and Considerations

Chemical Reactions Analysis

Hydrogenation Reactions

The compound’s polyunsaturated side chain and naphthoquinone core undergo selective hydrogenation under controlled conditions.

Reaction Conditions Reagents/Catalysts Products References
Catalytic hydrogenation (H₂)Palladium on carbon (Pd/C)Saturation of polyene chain to form a fully saturated alkyl side chain
Partial hydrogenationNickel catalystSelective reduction of specific double bonds in the polyene chain
  • Mechanistic Insight : Hydrogenation typically targets the less sterically hindered double bonds in the polyene chain first, followed by the aromatic quinone moiety under harsher conditions.

Oxidation Reactions

The naphthoquinone core and dihydronaphthalene moiety are susceptible to oxidation.

Reaction Conditions Reagents Products References
Acidic oxidationKMnO₄, H₂SO₄Cleavage of polyene chain to carboxylic acids or ketones
Photochemical oxidationO₂, UV lightFormation of epoxides or peroxides on the polyene chain
  • Key Finding : Oxidation of the dihydronaphthalene group yields fully aromatic naphthoquinone derivatives, critical for redox activity in biological systems .

Cycloaddition Reactions

The conjugated diene system in the naphthoquinone core participates in Diels-Alder reactions.

Reaction Conditions Dienophiles Products References
Thermal conditions (Δ)Maleic anhydrideSix-membered cyclohexene adducts
Microwave-assistedTetrazinesPyridazine-fused naphthoquinone derivatives

Alkylation and Electrophilic Substitution

The electron-rich aromatic system undergoes electrophilic substitution.

Reaction Conditions Reagents Products References
Friedel-Crafts alkylationAlCl₃, alkyl halidesSubstitution at the C5 or C8 positions of the naphthoquinone core
NitrationHNO₃, H₂SO₄Nitro derivatives at activated positions

Nucleophilic Addition Reactions

The quinone moiety reacts with nucleophiles, enabling functionalization.

Reaction Conditions Nucleophiles Products References
Basic conditionsAmines, thiolsMichael adducts at the α,β-unsaturated ketone
Reductive aminationNH₃, NaBH₄Amino-substituted dihydroquinoline derivatives

Biological Redox Activity

As a structural analog of menaquinones (vitamin K₂), this compound participates in electron transport chains via reversible redox cycling between quinone and hydroquinone states :
Quinone+2e+2H+Hydroquinone\text{Quinone} + 2e^- + 2H^+ \rightleftharpoons \text{Hydroquinone}
This property is exploited in mitochondrial respiration studies and antibacterial agent design .

Scientific Research Applications

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.

    Biology: The compound is studied for its role in cellular respiration and energy production.

    Medicine: It is investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.

    Industry: The compound is used in the production of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione involves its role as a cofactor in the carboxylation of glutamate residues in certain proteins. This carboxylation process is essential for the activation of these proteins, which are involved in blood clotting, bone metabolism, and other physiological functions. The compound interacts with specific enzymes and molecular targets to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ubidecarenone (CoQ10)

  • Core Structure: Benzoquinone with a 1,4-dione moiety.
  • Side Chain: C50 isoprenoid chain with 10 methyl groups and 10 double bonds (all E).
  • Key Differences: Longer side chain (C50 vs. C36) enhances membrane anchoring in mitochondria. Higher molecular weight (863.34 g/mol vs. ~750–800 g/mol for the target compound). Solubility: CoQ10 is insoluble in water but soluble in lipids; the target compound shares similar solubility due to its nonamethyl chain .

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone

  • Core Structure: Benzoquinone with dimethoxy and methyl substituents.
  • Side Chain: C40 isoprenoid chain with 10 methyl groups and 10 double bonds.
  • Key Differences :
    • Additional methoxy groups at positions 5 and 6 increase polarity.
    • The longer side chain (C40 vs. C36) may alter pharmacokinetics and binding affinity to lipid membranes .

1-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-2,5-dihydro-1H-pyrrole-2,5-dione

  • Core Structure : Pyrrole-2,5-dione.
  • Side Chain: Identical C36 nonamethyl chain.
  • Key Differences: Pyrrole-dione core lacks the aromaticity and redox activity of naphthoquinones.

Physicochemical Properties

Property Target Compound CoQ10 Dimethoxy Benzoquinone Pyrrole-Dione Derivative
Molecular Weight (g/mol) ~800 (estimated) 863.34 ~850 (estimated) ~750
Melting Point (°C) Not reported 48–52 Not reported Wax-like solid
Solubility Lipophilic Lipophilic Moderately polar Lipophilic
LogP (Predicted) ~18.5 ~20.1 ~16.8 ~17.3

Computational Similarity Metrics

  • Tanimoto Coefficient : Structural similarity to CoQ10 is ~0.65 (based on binary fingerprints), indicating moderate overlap in functional groups .
  • 3D Shape Similarity (ST) : ST score ≥0.8 with CoQ10 suggests comparable molecular volume and shape .
  • Feature Similarity (CT): CT score ≥0.5 confirms alignment of key functional groups (e.g., quinone core) .

Biological Activity

The compound 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione is a complex organic molecule belonging to the naphthoquinone family. Its biological activity has garnered interest due to its potential applications in health and medicine. This article explores the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C71H104O2
  • Molecular Weight : 989.58 g/mol
  • CAS Number : 27670-93-5

Structure

The compound features a long hydrocarbon chain and a naphthoquinone moiety which is characteristic of many biologically active compounds. The presence of multiple double bonds in the hydrocarbon chain may contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that naphthoquinones exhibit significant antioxidant activities. The compound under discussion may similarly possess the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Effects

Naphthoquinones have been studied for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi. For instance:

MicroorganismEffect
Staphylococcus aureusInhibition of growth
Candida albicansAntifungal activity

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Naphthoquinones are known to modulate inflammatory pathways. Studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various naphthoquinones including derivatives similar to this compound. Results indicated a significant reduction in lipid peroxidation when treated with these compounds compared to controls.
  • Case Study on Antimicrobial Effects :
    • In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Clinical Implications :
    • Research into vitamin K analogs (which include naphthoquinone derivatives) has shown promise in bone health and cardiovascular disease prevention. This compound's structural similarity may lend it similar benefits.

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Cycling : The ability of naphthoquinones to undergo redox reactions allows them to interact with various biomolecules.
  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in inflammation and microbial growth.
  • Cell Membrane Interaction : The long hydrocarbon chain enhances membrane permeability which could facilitate its antimicrobial effects.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing this compound’s polyisoprenoid side chain?

  • Methodology : Use regioselective Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated polyene chain. Monitor stereochemistry via 1H^1H-NMR and 13C^{13}C-NMR to confirm E-configurations at double bonds. For purity assessment, combine HPLC with UV-Vis spectroscopy (absorption peaks near 250–280 nm for quinone moieties) .
  • Data Analysis : Compare experimental RfR_f values (TLC) and retention times (HPLC) with computational predictions (e.g., ACD/Labs Percepta Platform) to resolve discrepancies in isomer ratios .

Q. How can researchers validate the stability of the 1,4-dihydronaphthalene-1,4-dione core under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated degradation studies using buffer solutions (pH 3–11) and temperatures (25–80°C). Monitor quinone reduction kinetics via cyclic voltammetry and track degradation products using LC-MS.
  • Key Metrics : Calculate half-life (t1/2t_{1/2}) and identify major degradation pathways (e.g., hydrolysis, oxidation). Cross-reference with PubChem stability data for analogous deuterated derivatives .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity in electron-transfer reactions?

  • Approach : Employ density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and redox potentials. Validate predictions using cyclic voltammetry in aprotic solvents (e.g., DMF or acetonitrile).
  • Case Study : ICReDD’s reaction path search methods (quantum chemical calculations + AI-driven data extraction) can optimize experimental conditions for redox-active intermediates .

Q. How can conflicting bioactivity data for this compound in cancer cell lines be resolved?

  • Hypothesis Testing :

  • Variable Control : Standardize cell culture conditions (e.g., oxygen levels, serum concentration) to minimize variability.
  • Mechanistic Profiling : Use RNA sequencing to identify differential gene expression in responsive vs. resistant cell lines. Cross-correlate with structural analogs (e.g., 2-(trideuteriomethyl)naphthalene-1,4-dione) to isolate isotope effects .
    • Data Table :
Cell LineIC50_{50} (µM)p53 StatusROS Induction (Fold Change)
MCF-712.3 ± 1.2Wild-type4.5
HeLa25.6 ± 3.1Mutant1.8

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures (e.g., plant extracts)?

  • Methodology :

  • Membrane Technologies : Use ultrafiltration (MWCO 1–10 kDa) to pre-concentrate the extract.
  • Chromatography : Optimize reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Validate peak purity via HRMS and 1H^1H-NMR .
    • Challenges : Co-elution with structurally similar terpenoids may require orthogonal methods (e.g., centrifugal partition chromatography).

Contradiction Analysis & Troubleshooting

Q. Why do spectroscopic data (e.g., 1H^1H-NMR) for this compound vary across studies?

  • Root Causes :

  • Solvent Effects : Chemical shifts differ in CDCl3_3 vs. DMSO-d6_6 due to hydrogen bonding with the quinone carbonyl.
  • Impurity Artifacts : Residual protic solvents (e.g., methanol) in deuterated reagents can split signals.
    • Resolution : Standardize solvent systems and report 1H^1H-NMR acquisition parameters (e.g., temperature, pulse sequence) .

Q. How can researchers address discrepancies between experimental and predicted LogP values?

  • Investigation :

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with UV quantification.
  • Computational Adjustments : Apply correction factors for long-chain polyenes in ACD/Labs Percepta. Validate with structurally related benchmarks (e.g., α-tocopherol analogs) .

Future Directions

Q. What role could AI-driven autonomous laboratories play in optimizing this compound’s synthetic pathways?

  • Integration : Implement closed-loop systems (e.g., COMSOL Multiphysics + AI) for real-time reaction monitoring and parameter adjustment. Prioritize reactions with high atom economy and minimal purification steps .

Q. How can researchers leverage high-throughput screening to explore structure-activity relationships (SAR) for modified derivatives?

  • Workflow :

  • Library Design : Synthesize analogs with varying chain lengths (C20–C40) and methyl branching patterns.
  • Automation : Use robotic liquid handlers for parallelized bioassays (e.g., cytotoxicity, kinase inhibition).
  • Data Mining : Apply multivariate analysis to correlate structural descriptors (e.g., chain flexibility, logD) with activity .

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